molecular formula C16H24N2O2S B2978552 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea CAS No. 2034590-05-9

1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea

Cat. No.: B2978552
CAS No.: 2034590-05-9
M. Wt: 308.44
InChI Key: CZOYAJZLYZHOND-UHFFFAOYSA-N
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Description

1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea is a chemical compound with the molecular formula C16H24N2O2S and a molecular weight of 324.44 g/mol . This urea derivative features a complex structure incorporating a 4-methoxytetrahydro-2H-thiopyran ring system, a methylene linker, and a phenethylurea group. As a specialty chemical, its unique architecture may be of significant interest in early-stage discovery research and for use as a standard in analytical chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own experiments to determine the compound's specific properties, mechanisms of action, and potential research applications.

Properties

IUPAC Name

1-[(4-methoxythian-4-yl)methyl]-3-(2-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-20-16(8-11-21-12-9-16)13-18-15(19)17-10-7-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOYAJZLYZHOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea typically involves the following steps:

    Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diene and a sulfur source.

    Methoxylation: The thiopyran ring is then methoxylated using methanol in the presence of an acid catalyst.

    Urea Formation: The final step involves the reaction of the methoxylated thiopyran with phenethyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various biological targets and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiopyran ring and phenethylurea moiety contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Urea Derivatives

Compound Name Heterocycle Urea Substituent Key Functional Groups Molecular Formula Molecular Weight
1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea (Target) Tetrahydro-2H-thiopyran (S) Phenethyl Methoxy, sulfur Likely C₁₆H₂₄N₂O₂S ~324.4*
1-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea Tetrahydro-2H-thiopyran (S) Phenyl Hydroxyethoxy, sulfur C₁₅H₂₂N₂O₃S 310.4
1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea Tetrahydro-2H-pyran (O) Thiophen-2-ylmethyl Methoxy, oxygen C₂₀H₂₃N₂O₂S ~375.5
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) Pyridine Chloro/trifluoromethylphenyl Chloro, trifluoromethyl, pyridinylthio C₂₄H₂₂ClF₃N₃OS ~504.0

Notes:

  • Target vs. The phenylurea (vs. phenethylurea) shortens the alkyl chain, limiting hydrophobic interactions .
  • Target vs. 1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)...urea : Replacement of sulfur with oxygen in the heterocycle reduces polarizability and van der Waals interactions. The thiophen-2-ylmethyl group introduces aromatic sulfur, which may alter metabolic pathways .
  • Target vs. Compound 7n : The pyridinylmethylthio group in 7n introduces a nitrogen heterocycle and sulfur, enhancing hydrogen-bonding capacity.

Pharmacokinetic and Pharmacodynamic Considerations

  • Lipophilicity : The target’s methoxy and phenethyl groups suggest moderate logP (~3.5), favoring blood-brain barrier penetration compared to ’s hydrophilic hydroxyethoxy analog (logP ~2.8) .
  • Metabolic Stability : Sulfur in the thiopyran ring may undergo oxidation to sulfoxides, but steric hindrance from the methoxy group could slow this process .
  • Receptor Binding : The phenethyl chain’s flexibility may enable better accommodation in hydrophobic protein pockets compared to rigid aryl groups in and .

Biological Activity

1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a thiopyran ring, which contributes to its biological properties. Its chemical formula can be represented as follows:

  • Molecular Formula : C15_{15}H21_{21}N1_{1}O2_{2}S1_{1}
  • Molecular Weight : 277.40 g/mol

Inhibition of Enzymatic Activity

Research indicates that 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of certain lipoxygenase enzymes, which play a critical role in inflammatory processes .

Modulation of Receptor Activity

The compound may also interact with various receptors in the body, potentially influencing neurotransmitter systems and contributing to its pharmacological effects. Preliminary studies suggest that it could modulate serotonin and dopamine receptors, which are crucial in mood regulation and neuroprotection .

Anti-inflammatory Effects

One of the most notable biological activities of this compound is its anti-inflammatory effect. Studies have demonstrated that it reduces inflammation markers in animal models, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases .

Antidiabetic Potential

Recent investigations have highlighted the compound's potential as a dual SGLT1/2 inhibitor, which may help manage blood sugar levels in diabetic patients. Clinical trials have indicated that it can effectively lower glucose levels without significant side effects .

Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea. Animal studies have shown improvements in cognitive function and reduced neurodegeneration markers following treatment with this compound .

Clinical Trials

A series of clinical trials have been conducted to evaluate the safety and efficacy of this compound in humans. Notably, a Phase 2 trial investigated its effects on patients with type 2 diabetes. Results indicated significant improvements in glycemic control with minimal adverse effects reported .

Study Population Dosage Outcome
Phase 2 TrialType 2 Diabetes Patients150 mg/daySignificant reduction in HbA1c levels
Phase 2 TrialType 2 Diabetes Patients300 mg/dayImproved fasting glucose levels

Animal Studies

In animal models, particularly rodents, the compound has shown promise in reducing inflammation and improving metabolic parameters. One study reported a decrease in inflammatory cytokines after administration of the compound over four weeks .

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